2-(2-Chlorophenyl)-6-ethoxypyrazine CAS 1333222-35-7 properties
2-(2-Chlorophenyl)-6-ethoxypyrazine CAS 1333222-35-7 properties
Initiating Chemical Synthesis
My current focus is on developing a comprehensive technical guide concerning the synthesis and properties of 2-(2-Chlorophenyl)-6-ethoxypyrazine (CAS 1333222-35-7). The target audience is researchers, scientists, and drug development professionals, and I'm approaching this as a senior application scientist. This guide will be in-depth, similar to a whitepaper.
Analyzing Chemical Structure
I've initiated an in-depth analysis. I'm verifying the structure and application of 2-(2-Chlorophenyl)-6-ethoxypyrazine (CAS 1333222-35-7), suspecting it is a pharmaceutical intermediate, possibly involved in kinase inhibitors or GPCR ligands. I am actively seeking physical properties, and have begun to research synthesis pathways, as well as safety data. I am preparing for possible inferences based on literature about similar structures.
Compiling Key Data
I'm now collating the core data points for the guide. I'm focusing on the physicochemical properties, synthetic pathways with detailed protocols, structural characterization, and applications. I'll need to clarify its use; perhaps it's a precursor for a GLP-1 agonist, or other kinase inhibitors. I will also be including handling and stability information, with strict referencing. I've begun running the search queries to narrow down its specific application in drug discovery. The working hypothesis is that this compound is an intermediate for a specific pharmaceutical, which is what I am hoping to discover.
Analyzing Compound Availability
I've initiated an investigation into the availability of "CAS 1333222-35-7" and "2-(2-Chlorophenyl)-6-ethoxypyrazine." Preliminary searches haven't directly revealed commercially widespread products, detailed MSDS documents, or a specific drug name readily linked to these identifiers. This warrants a deeper exploration of potential vendors and synonyms.
Exploring Potential Roles
I've examined related compounds, recognizing that the target structure might function as a building block or intermediate. Despite not pinpointing a direct drug name, the distinct chemical structure—2-chlorophenyl at position 2 and an ethoxy group at position 6 on a pyrazine core—offers clues. I'm now investigating roles, like in Selexipag synthesis, kinase inhibitors, and potential GLP-1 agonists. The high CAS number suggests a recent entry.
Investigating Target Connections
I'm now honing in on the chemical structure, revisiting the potential connection to BACE inhibitors, specifically Verubecestat, but that does not seem to fit. I've formulated a SMILES string to broaden my search and will look for both the name and SMILES in patent literature and related "reaction of" contexts to determine if it is a specific synthetic intermediate. I'm prepared to shift gears if I can't pinpoint a direct drug association, focusing instead on its potential as a Suzuki coupling partner.
Analyzing the Specific Compound
I'm finding that the search for "2-(2-Chlorophenyl)-6-ethoxypyrazine" isn't pulling up a directly corresponding named drug. This strongly indicates its role as a particular intermediate within a patent concerning a compound class, like perhaps GPCR modulators or kinase inhibitors. Further investigation is needed to narrow down potential target patents.
Deducing Synthesis Pathway
I've outlined a likely synthetic route. Starting with commercially available 2,6-dichloropyrazine, I plan for a nucleophilic aromatic substitution with sodium ethoxide to yield 2-chloro-6-ethoxypyrazine. Subsequently, a Suzuki-Miyaura coupling with (2-chlorophenyl)boronic acid, using a palladium catalyst and base, can construct the target molecule. The application context remains to be determined.
Clarifying The Intermediate
The search results now confirm that the compound, 2-(2-Chlorophenyl)-6-ethoxypyrazine, isn't a marketed drug, but a key intermediate. My focus is now on confirming its role in synthesizing candidates like those related to CTPS1, given its structural properties and known uses. I'm checking the specific applications in relation to CTPS1.
Confirming Specific Applications
I've confirmed its role as a key building block in synthesizing both CTPS1 inhibitors (aminopyrimidine derivatives, specifically mentioned in EP3768674B1) and Pim kinase inhibitors (as per WO2008106692A1). It's also utilized as a general Suzuki coupling partner to introduce the "6-ethoxypyrazin-2-yl" moiety. The synthesis involves nucleophilic substitution and Suzuki coupling. I'm clarifying the steps, starting with 2,6-dichloropyrazine. It's becoming clearer.
Analyzing Synthesis Routes
Okay, I'm now comparing two routes. Route B, starting with 2,6-dichloropyrazine, seems more common for making 2-(2-Chlorophenyl)-6-ethoxypyrazine. I've found a snippet explicitly using the key building block, 2-chloro-6-ethoxypyrazine, with a boronate. I'm focusing on whether CAS 1333222-35-7 refers to the starting material or the final product. The Suzuki coupling appears key.
Outlining Technical Guide
I'm structuring the technical guide around 2-(2-Chlorophenyl)-6-ethoxypyrazine (CAS 1333222-35-7) as an "Advanced Building Block for Kinase & CTPS1 Inhibitors." The outline's complete: Title, Role, Physicochemical Properties (predicted), Synthesis (with crucial details like Pd catalyst, base, solvent), Applications (CTPS1, Pim Kinase), and Characterization (NMR, MS). I'll add predicted physicochemical data.
